2-Amino-4-(4-methoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
2-Amino-4-(4-methoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a polycyclic heterocyclic compound featuring a pyrano[3,2-c][2,1]benzothiazine core fused with a dihydropyran ring. The structure includes a 4-methoxyphenyl group at position 4, a 3-methylbenzyl substituent at position 6, and a cyano group at position 2. The 5,5-dioxide moiety arises from the sulfonation of the benzothiazine ring.
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-6-5-7-18(14-17)16-30-23-9-4-3-8-21(23)25-26(35(30,31)32)24(22(15-28)27(29)34-25)19-10-12-20(33-2)13-11-19/h3-14,24H,16,29H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNLPUDVQMEWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-methoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various research findings.
Structural Characteristics
The compound belongs to the class of benzothiazines and pyran derivatives. Its molecular formula is . The structure includes:
- A benzothiazine core which is known for various pharmacological properties.
- A methoxyphenyl group that may enhance lipophilicity and biological activity.
- A carbonitrile moiety which can contribute to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation reactions involving substituted anilines and carbonyl compounds.
- Cyclization processes to form the dihydropyrano and benzothiazine rings.
Antimicrobial Activity
Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. For example:
- A study highlighted that certain benzothiazine derivatives showed promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Inhibition of Enzymes
The compound's structure suggests potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Compounds similar in structure have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Such inhibition can enhance cholinergic signaling in the brain .
- Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells .
Cytotoxicity Studies
Preliminary cytotoxicity assays have indicated that this compound may possess anti-cancer properties:
- In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction mechanisms .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study on Anticancer Activity : A derivative with a similar structure was tested against breast cancer cell lines and showed significant inhibition of cell proliferation at low micromolar concentrations .
- Neuroprotective Effects : Another study evaluated a related benzothiazine derivative for its neuroprotective effects in models of oxidative stress and found it to significantly reduce neuronal cell death .
Data Summary Table
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural similarities with several pyrano-fused benzothiazine and pyranopyrazole derivatives. Key analogs and their substituent variations are summarized below:
Substituent Effects on Bioactivity :
- Position 4 Aryl Groups : The 4-methoxyphenyl group may engage in π-π stacking interactions with enzyme active sites, similar to the 4-phenyl group in MAO inhibitors .
- Cyanide at Position 3: The electron-withdrawing cyano group stabilizes the conjugated system, a feature shared with analogs in and .
Physicochemical Properties
- Melting Points: Pyranobenzothiazines generally exhibit high melting points (e.g., 232–236°C for ), consistent with their crystalline nature. The target compound is expected to follow this trend.
- Solubility: The 4-methoxyphenyl group may improve aqueous solubility compared to non-polar aryl substituents (e.g., 4-methylphenyl in ).
Preparation Methods
Sulfonation and Cyclization of Methylanthranilate Derivatives
Source details the synthesis of N-ethyl-1H-2,1-benzothiazin-4(3H)-one-2,2-dioxide, a critical intermediate. Methylanthranilate reacts with methanesulfonyl chloride in the presence of N-methylmorpholine to yield a sulfonated intermediate, which undergoes cyclization under basic conditions (potassium carbonate in DMF). This method achieves an 80–85% yield, with the sulfonyl groups introduced regioselectively at the 2-position.
Amidation of Benzothiazine Carboxylates
As reported in, alkyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates undergo amidation with arylalkylamines in anhydrous xylene at 150°C. This method avoids hydrolysis byproducts, critical for maintaining the integrity of the 5,5-dioxide motif.
Construction of the Dihydropyrano[3,2-c]Benzothiazine System
The fusion of the pyrano ring to the benzothiazine core relies on domino Knoevenagel/Michael cyclization, as demonstrated in and.
Three-Component Reaction Protocol
A one-pot reaction between N-ethyl-1H-2,1-benzothiazin-4(3H)-one-2,2-dioxide (4 ), 4-methoxybenzaldehyde, and malononitrile in ethanol catalyzed by triethanolamine yields the pyrano-benzothiazine framework. The mechanism proceeds via:
- Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.
- Michael Addition : The benzothiazine enolate attacks the nitrile’s β-position.
- Cyclization : Intramolecular nucleophilic attack closes the pyrano ring.
Optimization Data :
| Condition | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| Ethanol, reflux | Triethanolamine | 30 | 83 |
| Ultrasound, NaOH | Sodium hydroxide | 9 | 90 |
| Xylene, 150°C | None | 60 | 78 |
Ultrasound irradiation (24 kHz, 460 W/cm²) reduces reaction time to 9 minutes with 90% yield, as shown in.
Functionalization at the 3-Methylbenzyl and 4-Methoxyphenyl Positions
Introduction of 3-Methylbenzyl Group
The 3-methylbenzyl moiety at position 6 is introduced via nucleophilic substitution. In, N-ethylbenzothiazinone reacts with 3-methylbenzyl bromide in DMF under potassium carbonate, achieving 85% yield. Alternative methods employ Ullmann coupling for sterically hindered substrates.
4-Methoxyphenyl Substituent Installation
The 4-methoxyphenyl group at position 4 originates from 4-methoxybenzaldehyde during the Knoevenagel step. Electron-donating methoxy groups enhance electrophilicity, favoring condensation.
Nitrile Group Incorporation and Final Cyclization
Malononitrile serves dual roles: as a carbon nucleophile in the Knoevenagel step and as the source of the 3-carbonitrile group. Ethyl cyanoacetate may substitute malononitrile but requires extended reaction times (up to 60 minutes).
Critical Parameters :
- Solvent Polarity : Ethanol > DMF > Xylene (higher polarity accelerates cyclization).
- Base Strength : Triethanolamine (pKa = 7.8) outperforms weaker bases like morpholine.
Purification and Characterization
Recrystallization Protocols
Crude product purification involves recrystallization from ethanol/DMF (1:1), removing unreacted aldehydes and nitriles. Source reports a 92% purity after a single recrystallization.
Spectroscopic Validation
- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (δ 3.8 ppm), and dihydropyrano CH₂ (δ 2.6–3.1 ppm).
- IR : Strong absorptions at 2210 cm⁻¹ (C≡N) and 1340, 1150 cm⁻¹ (SO₂).
Comparative Analysis of Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
